molecular formula C7H8N2O B7795898 2-Amino-1-(pyridin-3-yl)ethanone

2-Amino-1-(pyridin-3-yl)ethanone

Cat. No.: B7795898
M. Wt: 136.15 g/mol
InChI Key: RGUUBRUFWMBQOW-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanone is a pyridine-derived compound with the molecular formula C₇H₈N₂O (free base) or C₇H₉ClN₂O as its hydrochloride salt . The pyridine ring at the 3-position contributes to its electronic properties, while the amino and ketone functional groups enable diverse reactivity, making it a versatile intermediate in medicinal and organic chemistry. Its hydrochloride form is commonly used to enhance solubility and stability in synthetic applications .

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUUBRUFWMBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445271
Record name 2-amino-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-82-8
Record name 2-amino-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. One common method is the reductive amination of 3-pyridinecarboxaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.

    Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
  • 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate Substituents: Fluorine and trifluoromethyl groups on the phenyl ring. Impact: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the pyridin-3-yl group. The tosylate salt improves crystallinity and handling .
  • 1-(2-Amino-6-nitrophenyl)ethanone Substituents: Nitro group at the 6-position of the phenyl ring. Impact: The nitro group enhances electrophilicity, making the compound more reactive in nucleophilic substitutions. However, its toxicological profile remains understudied .
Heterocyclic Analogues
  • 2-(Pyridin-3-yl)-1-(thiophen-2-yl)ethanone Structure: Thiophene replaces the amino group. Reduced basicity compared to the amino derivative .
  • 2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)imidazolopiperazinyl)ethanone Structure: Imidazolopiperazine core with fluorophenyl substituents. Biological Activity: Displays potent anti-malarial activity (IC₅₀ = 10–30 nM) due to improved target binding from fluorine’s electronegativity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
2-Amino-1-(pyridin-3-yl)ethanone HCl 172.62 Not reported High in polar solvents
2-Amino-1-(4-Cl-5-(4-NO₂Ph)pyridin-3-yl) 466–545 268–287 Moderate in DMSO
1-(2-Amino-6-nitrophenyl)ethanone 180.16 Not reported Low (hydrophobic)

Key Observations :

  • Chloro and nitro substituents increase molecular weight and melting points due to enhanced intermolecular forces .
  • Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations .

Key Insights :

  • Fluorine and chloro substituents enhance potency against malaria parasites by optimizing hydrophobic interactions and target binding .

Biological Activity

2-Amino-1-(pyridin-3-yl)ethanone, also known as EVT-387859, is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C7H9ClN2OC_7H_9ClN_2O and features a pyridine ring with an amino group and an ethanone moiety. The three-dimensional conformation of this compound allows for specific interactions with biological targets, which is crucial for its pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been reported to exhibit selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin .
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects. Its mechanism may involve inhibition of viral replication through interaction with specific viral proteins or host cell pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate its efficacy and mechanism in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Redox Reactions : The compound may participate in redox reactions that affect cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSelective against Chlamydia; superior to spectinomycin
AntiviralPotential inhibition of viral replication
AnticancerInhibits growth in certain cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively reduced the viability of Chlamydia-infected cells at concentrations lower than those required for standard antibiotics. The immunofluorescence staining indicated reduced inclusion size in treated cells compared to controls, suggesting effective pathogen clearance without significant cytotoxicity .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-1-(pyridin-3-yl)ethanone, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of pyridine derivatives using chloroacetyl chloride, followed by amination. For example, substituting pyridine-3-yl groups with electron-donating substituents can enhance reactivity. Reaction optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–5°C for kinetic control), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product . Monitoring intermediates via TLC or LC-MS ensures reaction progression.

Q. How can the crystal structure of this compound be resolved, and which validation tools ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in methanol) are analyzed using a diffractometer. SHELX programs (e.g., SHELXL for refinement) are widely used for structure solution. Validate geometric parameters (bond lengths, angles) against standard databases (e.g., Cambridge Structural Database). Tools like PLATON or ADDSYM in the Olex2 suite check for missed symmetry or twinning .

Q. What safety precautions are recommended when handling this compound, given limited toxicological data?

  • Methodological Answer : Treat the compound as hazardous due to structural similarities to nitrophenyl-ethanone derivatives. Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust (P261 precaution) and skin contact (P262). Store in airtight containers at 4°C. Toxicity assessments should include Ames tests for mutagenicity and acute toxicity studies in model organisms (e.g., zebrafish embryos) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in drug discovery?

  • Methodological Answer : Synthesize analogs with substitutions on the pyridine ring (e.g., halogenation, methoxy groups) or the amino-ethanone backbone. Test bioactivity against target enzymes (e.g., kinases) using fluorescence polarization assays. Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes. Correlate electronic properties (Hammett σ constants) with activity trends .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Gaussian or ORCA software can model tautomeric equilibria (keto-enamine vs. imino-ketone forms). Compare results with spectroscopic data (IR, UV-Vis) to validate computational models .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Methodological Answer : If X-ray data conflicts with NMR/IR results (e.g., unexpected tautomer ratios), re-examine crystallization conditions, as solvent polarity can stabilize specific tautomers. Use variable-temperature NMR to detect dynamic equilibria. For ambiguous NOESY correlations, combine with DFT-optimized geometries to assign conformers .

Q. What analytical strategies detect degradation products of this compound under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via HPLC-QTOF-MS. Fragment ions (m/z) identify pyrolytic or oxidative byproducts (e.g., nitriles, amides). Compare with pyrolysis-GC/MS data from structurally related compounds like bk-2C-B, which degrade into bromophenol derivatives .

Q. Which hyphenated techniques improve quantification of enantiomeric impurities in chiral derivatives of this compound?

  • Methodological Answer : Chiral LC-MS/MS with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Use a polar organic mobile phase (methanol/ethanol with 0.1% formic acid). Calibrate with synthesized enantiopure standards. For trace impurities (<0.1%), employ heart-cutting 2D-LC .

Q. How do substituents on the pyridine ring influence the compound’s electronic and steric interactions in coordination chemistry?

  • Methodological Answer : Synthesize metal complexes (e.g., with Cu(II) or Pd(II)) and characterize via cyclic voltammetry (redox potentials) and EPR spectroscopy. XANES/EXAFS studies reveal coordination geometry. Steric effects from 2- or 4-substituents alter ligand denticity and catalytic activity in cross-coupling reactions .

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